methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
“Methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide class . This class of compounds has been reported to exhibit various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Scientific Research Applications
Synthesis and Derivative Applications
Precursor for Antiosteoarthritis Derivatives : Methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, a structurally similar compound, serves as a precursor for the synthesis of quaternary ammonium derivatives with potential antiosteoarthritis applications (Vidal, Madelmont, & Mounetou, 2006).
Antitumor Properties : Fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxicity against specific human breast cancer cell lines, highlighting the potential for benzothiazine derivatives in cancer treatment (Hutchinson et al., 2001).
Antimicrobial Agents : The synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines has been reported, along with their pharmacological activities, indicating their potential as antimicrobial agents (Rathore & Kumar, 2006).
Analogues of Antibacterials : A study on the synthesis of fluorinated 4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxides, intended as analogues of the fluoroquinolone family of antibacterials, although not showing remarkable antibacterial activity, suggests the exploration of benzothiazines in developing new antibacterial agents (Vysokov, Charushin, Afanasyeva, & Chupakhin, 1993).
Biological Activity and Therapeutic Potential
Cognition Enhancers : The design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors have been explored, showing cognition-enhancing effects in vivo after oral administration (Francotte et al., 2007).
Anticancer Compounds : New pyrazole with benzo[d]thiazoles containing hydrazinecarboximidamide substituent have been synthesized and evaluated for cytotoxicity and apoptotic activity, indicating the potential of benzothiazine derivatives as anticancer compounds (Liu et al., 2019).
Future Directions
The future directions for research on “methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” and related compounds could involve further exploration of their pharmacological activities . Given the broad range of activities reported for the 1,2,4-benzothiadiazine-1,1-dioxide class, these compounds may have potential for development into new therapeutic agents .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, are responsible for the activity
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, including those involved in hypertension, diabetes, and cancer .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
The effects of methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide on cellular processes are complex and multifaceted. The compound has been reported to influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that are likely influenced by various factors, including the presence of transporters or binding proteins .
Properties
IUPAC Name |
methyl 7-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4S/c1-22-16(19)15-10-18(12-5-3-2-4-6-12)13-8-7-11(17)9-14(13)23(15,20)21/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMABUNPPRWYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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